Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architect of Metal Ion Bioavailability and a Versatile Tool in Chemical Sciences
In the intricate dance of metal ions within biological and chemical systems, the role of chelating agents is paramount. These molecular architects grasp and guide metal ions, dictating their solubility, reactivity, and bioavailability. Among these, picolinic acid (pyridine-2-carboxylic acid), a seemingly simple endogenous metabolite of tryptophan, emerges as a chelating agent of profound significance.[1] Its bidentate nature, engaging metal ions through its pyridine nitrogen and carboxylate oxygen, allows it to form stable, five-membered chelate rings with a diverse array of metal ions, including chromium, zinc, manganese, copper, and iron.[2][3] This guide, intended for the discerning researcher and drug development professional, delves into the core principles of picolinic acid's chelating prowess, offering a technical exploration of its coordination chemistry, thermodynamic and kinetic stability, and practical applications. We will dissect the causality behind experimental choices in characterizing these interactions and provide a framework for harnessing the unique properties of this versatile chelator.
The Art of Chelation: Understanding Picolinic Acid's Coordination Chemistry
Picolinic acid's efficacy as a chelating agent is fundamentally rooted in its molecular structure. As a bidentate ligand, it forms a stable five-membered ring with a central metal ion, a configuration that is entropically favored. The coordination involves the nitrogen atom of the pyridine ring and an oxygen atom from the deprotonated carboxyl group.[3][4] This dual-point attachment significantly enhances the stability of the resulting complex compared to monodentate ligands.
The geometry of the resulting metal-picolinate complex is dictated by the coordination number and electronic configuration of the metal ion. For instance, zinc(II) often forms a tetrahedral or octahedral complex with picolinic acid. In the case of chromium(III) picolinate, three picolinate ligands coordinate to the chromium ion in an octahedral arrangement.[5][6] Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy are instrumental in elucidating these structures. In FT-IR analysis, the coordination of the carboxylate group to the metal ion is evidenced by a characteristic shift in the carbonyl stretching frequency.[2] UV-Vis spectroscopy, in turn, provides insights into the d-orbital splitting of transition metal complexes, which is influenced by the ligand field created by picolinic acid.[7]
Figure 1: Picolinic acid forming a five-membered chelate ring with a metal ion.
Quantifying the Strength of Interaction: Thermodynamic and Kinetic Stability
The stability of a metal-picolinate complex is a critical parameter that governs its behavior in a given system. This stability can be described from two perspectives: thermodynamic and kinetic.
Thermodynamic Stability: This refers to the extent to which the complex will form at equilibrium and is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The determination of stability constants is crucial for predicting the speciation of metal ions in the presence of picolinic acid and other competing ligands.
Kinetic Stability: This pertains to the rate at which the complex forms and dissociates. A complex may be thermodynamically stable but kinetically labile (i.e., undergoes rapid ligand exchange), or it may be thermodynamically less stable but kinetically inert (i.e., exchanges ligands slowly). These kinetic parameters are vital for understanding the bioavailability and mechanism of action of metal-picolinate complexes in biological systems.
| Metal Ion | Log K1 | Log K2 | Method | Reference |
| Cu(II) | 3.25 | 2.28 | pH-metry | [8] |
| Co(II) | 3.85 | - | pH-metry | [8] |
| Ni(II) | - | - | pH-metry | |
| Zn(II) | - | - | pH-metry | |
Note: This table represents a compilation of available data. A comprehensive, standardized dataset for a wider range of metal ions is an area requiring further research.
Experimental Corner: Methodologies for Characterization and Stability Determination
A thorough understanding of picolinic acid's chelating properties necessitates robust experimental methodologies. This section provides an overview of key protocols for the synthesis, characterization, and stability constant determination of metal-picolinate complexes.
Synthesis of Metal-Picolinate Complexes
The synthesis of metal-picolinate complexes is often a straightforward process involving the reaction of a metal salt with picolinic acid in a suitable solvent.
Step-by-Step Protocol for the Synthesis of Zinc Picolinate:
-
Dissolve 30g of ZnSO₄·7H₂O in 200 ml of deionized water at room temperature.
-
Add 20g of picolinic acid to the solution with continuous stirring. A precipitate should begin to form within 3-5 minutes.
-
Continue stirring for 30 minutes, then allow the precipitate to settle.
-
Remove the supernatant by aspiration and resuspend the precipitate in 200 ml of deionized water.
-
Heat the suspension with continuous stirring until the precipitate completely dissolves.
-
Place the beaker in an ice bath and store overnight in a cold room (4°C) to allow for crystallization.
-
Aspirate the supernatant and freeze-dry the resulting crystals.
This protocol yields zinc dipicolinate, which can be confirmed by elemental analysis.[9] A similar approach can be adapted for the synthesis of other metal-picolinate complexes, such as those of iron, by using the corresponding metal salt.[6]
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a powerful technique for determining the stability constants of metal complexes. The method involves monitoring the pH of a solution containing the metal ion and ligand as a strong base is added. The resulting titration curve can be analyzed to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Generalized Protocol for Potentiometric Titration:
-
Solution Preparation: Prepare solutions of the metal salt, picolinic acid, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations. An inert electrolyte (e.g., KNO₃) is used to maintain a constant ionic strength.
-
Titration Setup: Calibrate a pH electrode and immerse it in a thermostated vessel containing a mixture of the metal salt, picolinic acid, and strong acid.
-
Titration: Add the standard base solution in small increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of base added. The stability constants can be calculated from the titration data using specialized software that employs least-squares fitting methods to a model of the chemical equilibria.[10][11]
Figure 2: Workflow for determining stability constants using potentiometric titration.
Applications of Picolinic Acid as a Chelating Agent
The ability of picolinic acid to form stable complexes with a variety of metal ions has led to its application in diverse fields, ranging from nutrition and medicine to analytical chemistry.
-
Nutritional Supplements: Picolinic acid is widely used in nutritional supplements to enhance the bioavailability of essential minerals such as zinc and chromium. The formation of a stable, neutral complex facilitates the transport of the mineral across the intestinal wall.[2]
-
Pharmaceuticals and Drug Delivery: The chelating properties of picolinic acid are being explored for the development of new therapeutic agents. For instance, iron-picolinate complexes have been investigated for their potential in treating iron-deficiency anemia and in modulating cellular iron metabolism.[1] Picolinic acid derivatives are also being developed as bifunctional chelating agents for use in radiopharmaceuticals and molecular imaging.[12]
-
Analytical Chemistry: In analytical chemistry, picolinic acid and its derivatives can be used as chelating agents in techniques such as ion chromatography for the separation and determination of metal ions.[13] The formation of specific metal-picolinate complexes can be exploited to achieve selective separation of different metal ions.
-
Biological Research: Picolinic acid's ability to chelate metal ions makes it a valuable tool in biological research for studying the role of metal ions in various cellular processes. By modulating the availability of specific metal ions, researchers can investigate their involvement in enzyme activity, signal transduction, and other biological functions.[14]
Comparative Analysis: Picolinic Acid vs. Other Chelating Agents
While picolinic acid is a highly effective chelating agent, it is important to consider its properties in the context of other commonly used chelators, such as ethylenediaminetetraacetic acid (EDTA). EDTA is a hexadentate ligand that forms exceptionally stable complexes with most metal ions.[2] However, this high stability can also be a drawback, as it may be difficult for the metal ion to be released from the EDTA complex for biological uptake or utilization. Picolinic acid, being a bidentate ligand, generally forms less stable complexes than EDTA, which may be advantageous in applications where a more readily exchangeable metal complex is desired. The choice of chelating agent will therefore depend on the specific application and the desired balance between complex stability and metal ion bioavailability.
Conclusion and Future Perspectives
Picolinic acid stands as a testament to the profound impact that a simple molecule can have on the complex world of metal ion chemistry. Its role as an endogenous chelator and its versatile applications in science and medicine underscore the importance of understanding the fundamental principles of coordination chemistry. While much is known about the chelating properties of picolinic acid, there remain exciting avenues for future research. A more comprehensive and standardized database of thermodynamic and kinetic stability constants for a wider range of metal ions is needed to facilitate the rational design of new picolinic acid-based technologies. Furthermore, continued exploration of the biological activities of metal-picolinate complexes holds promise for the development of novel therapeutics and diagnostic agents. As our understanding of the intricate interplay between metal ions and biological systems deepens, the importance of chelating agents like picolinic acid will only continue to grow.
References
- Nie, F. M., Lu, F., Shang, W. Y., & Chen, J. (2010). Synthesis and characterization of picolinato and nicotinato cobalt(II) complexes containing tris(2-benzimidazolylmethyl)amine.
- Kawade, V. A., Kumbhar, A. S., Puranik, V. G., & Butcher, R. J. (2011). Mixed ligand cobalt(II) picolinate complexes: synthesis, characterization, DNA binding and photocleavage. Dalton Transactions, 40(22), 5909-5921.
- Kawade, V. A., Kumbhar, A., & Butcher, R. (2010). Synthesis, characterization and pulse radiolysis of cobalt(II) complexes of 2-picolinate and polypyridyl ligands. Dalton Transactions, 39(24), 5664-5675.
- Nie, F. M., Lu, F., Shang, W. Y., & Chen, J. (2010). Synthesis and characterization of picolinato and nicotinato cobalt(II) complexes containing tris(2-benzimidazolylmethyl)amine.
- Nie, F. M., & Wang, J. L. (2010). Synthesis and characterization of picolinate-containing nickel(II) complexes with tridentate and tripodal tetradentate ligands.
- Kukovec, B. M., Kaka, M., & Popovi, Z. (2012). Synthesis and Characterization of a Copper(II) Complex with 6-Hydroxypicolinic Acid and 3-Picoline.
- Shaikh, M. M. (2015). pH-Metric Measurements of Picolinic Acid with Transition Metal Ions At 0.1 M Ionic Strength. Online International Interdisciplinary Research Journal, 5(Special Issue), 241-244.
- Bhattacharya, S., & Banerjee, D. (1981). Kinetics & Mechanism of Chelate Formation-Reaction Between cis- Diaquabisbiguanidecobalul ll) & Picolinate in Aqueous So. Indian Journal of Chemistry Section A, 20(8), 750-753.
- Kawade, V. A., Kumbhar, A. S., Naik, D. B., & Butcher, R. J. (2010). Synthesis, characterization and pulse radiolysis of cobalt(II) complexes of 2-picolinate and polypyridyl ligands. Dalton transactions (Cambridge, England : 2003), 39(24), 5664–5675.
- Nie, F. M., & Wang, J. L. (2010). Synthesis and characterization of picolinate-containing nickel(II) complexes with tridentate and tripodal tetradentate ligands.
- Smith, T. (2014, March 27). Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. A Comparison of a First and Second Transition-Series Elements in the Same Family. Odinity.
- Orjiekwe, C. L., Okey, S. N., & Esoadi, B. U. (2005). Synthesis and Characterization of New Picolinate Metal Complexes. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 35(9), 695-702.
- Prema, S., & Leema Rose, A. (2016). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. SJC, 16, 9-18.
- Orjiekwe, C. L., Okey, S. N., & Esoadi, B. U. (2005). Synthesis and Characterization of New Picolinate Metal Complexes. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 35(9), 695-702.
- Arishy, M., Ammar, A., & Al-Warthan, A. (2014). Determination of Stability Constants of Mixed Ligand Complexes of Picolinic Acid and Other Bioactive Ligands with Zn(II) by Potentiometric Titration Method. Asian Journal of Chemistry, 26(8), 2395-2399.
- Fernandez-Pol, J. A., Klos, D. J., & Hamilton, P. D. (1987). The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines. Cell biochemistry and function, 5(2), 107–115.
- Kukovec, B. M., Kaka, M., & Popovi, Z. (2012). Synthesis and Characterization of a Copper(II) Complex with 6-Hydroxypicolinic Acid and 3-Picoline.
- Shaw, M. J., & Jones, P. (2001). Dynamic chelation ion chromatography of transition and heavy metal ions using a mobile phase containing 4-chlorodipicolinic acid.
- Shaikh, M. M. (2015). pH-Metric Study of Picolinic Acid with Ni(II), AND Zn(II) Metal Ions. Scholarly Research Journal for Interdisciplinary Studies, 3(21), 2769-2773.
- Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 104(8), 2251-2256.
- Mawatari, K., Tanikawa, Y., Yasuda, M., Fukuuchi, T., Yamaoka, N., Kaneko, K., Nakagomi, K., & Oku, N. (2012). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
- Rosas, H., Sarmiento, L. E., Rodríguez, M., & Lubes, V. (2010). Determination of stability constants of ternary copper(II) complexes formed with picolinic acid and several amino acids. Journal of Solution Chemistry, 39(7), 1021-1038.
- Mann, G., Shivani, Kumar, N., Pal, S., Mishra, A. K., & Datta, A. (2015).
- Nancollas, G. H., & Tomson, M. B. (1982). Guidelines for the determination of stability constants. Pure and Applied Chemistry, 54(12), 2675-2692.
- Kadiyala, K. G., Tyagi, T., Kakkar, D., Chadha, N., Chuttani, K., Roy, B. G., Thirumal, M., Mishra, A. K., & Datta, A. (2015).
- Fernandez-Pol, J. A., & Klos, D. J. (1988). Antitumor activity of picolinic acid in CBA/J mice. Cancer, 61(4), 689–694.
- Arishy, M., Ammar, R., & Al-Warthan, A. (2014). Determination of Stability Constants of Mixed Ligand Complexes of Picolinic Acid and Other Bioactive Ligands with Zn(II) by Potentiometric Titration Method. Asian Journal of Chemistry, 26(8), 2395-2399.
- Kadiyala, K. G., Tyagi, T., Kakkar, D., Chadha, N., Chuttani, K., Roy, B. G., Thirumal, M., Mishra, A. K., & Datta, A. (2015).
- Lopresti, M., Rizzato, S., & Aime, S. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, e202500197.
- Ansari, F. B., & Solanki, A. (2008). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Rasayan Journal of Chemistry, 1(4), 873-875.
- e-Content, U. G. C. (2018, May 25).
- Marafante, M., Berto, S., Lando, G., Bretti, C., De Stefano, C., Milea, D., Bianchi, A., Varnágy, K., Garcia-España, E., Havlíčková, J., Kubíček, V., & Hermann, P. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Prema, S., & Leema Rose, A. (2022). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry, 38(3), 753-763.
- Paunović, N., Pavić, A., Lazić, B., Jevtić, V., Radić, G., & Glišić, B. (2020). The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. Molecules (Basel, Switzerland), 25(24), 5945.
- Dalal Institute. (n.d.). Determination of Binary Formation Constants by pH-metry and Spectrophotometry.
- Veselinović, D. S., & Jelić, D. B. (1972). Numerical Treatment in Determining Stability Constants by the Spectrophotometric Method of Corresponding Solutions. Analytical Chemistry, 44(4), 817-820.
- Martin, R. B. (1993). Chelating agents in biological systems. Environmental health perspectives, 101 Suppl 5(Suppl 5), 11–18.
- B. M. Kukovec, M. Kakša, Z. Popović, Synthesis and characterization of picolinate-containing nickel(II)
- Singh, J., Kumar, R., & Singh, R. (2019). A STUDY ON SPECTROPHOTOMETRIC DETERMINATION STABILITY CONSTANT. International Journal of Research in Engineering, Science and Management, 2(11), 873-883.
- Singh, J., Kumar, R., & Singh, R. (2019). A STUDY ON SPECTROPHOTOMETRIC DETERMINATION STABILITY CONSTANT. International Journal of Research in Engineering, Science and Management, 2(11), 873-883.
- Güçlü, K., Sözmen, E. Y., & Özyürek, M. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules (Basel, Switzerland), 27(2), 435.
- Al-Sha'alan, N. H. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Mini reviews in medicinal chemistry, 18(13), 1133–1146.
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architect of Metal Ion Bioavailability and a Versatile Tool in Chemical Sciences
In the intricate dance of metal ions within biological and chemical systems, the role of chelating agents is paramount. These molecular architects grasp and guide metal ions, dictating their solubility, reactivity, and bioavailability. Among these, picolinic acid (pyridine-2-carboxylic acid), a seemingly simple endogenous metabolite of tryptophan, emerges as a chelating agent of profound significance.[1] Its bidentate nature, engaging metal ions through its pyridine nitrogen and carboxylate oxygen, allows it to form stable, five-membered chelate rings with a diverse array of metal ions, including chromium, zinc, manganese, copper, and iron.[2][3] This guide, intended for the discerning researcher and drug development professional, delves into the core principles of picolinic acid's chelating prowess, offering a technical exploration of its coordination chemistry, thermodynamic and kinetic stability, and practical applications. We will dissect the causality behind experimental choices in characterizing these interactions and provide a framework for harnessing the unique properties of this versatile chelator.
The Art of Chelation: Understanding Picolinic Acid's Coordination Chemistry
Picolinic acid's efficacy as a chelating agent is fundamentally rooted in its molecular structure. As a bidentate ligand, it forms a stable five-membered ring with a central metal ion, a configuration that is entropically favored. The coordination involves the nitrogen atom of the pyridine ring and an oxygen atom from the deprotonated carboxyl group.[3][4] This dual-point attachment significantly enhances the stability of the resulting complex compared to monodentate ligands.
The geometry of the resulting metal-picolinate complex is dictated by the coordination number and electronic configuration of the metal ion. For instance, zinc(II) often forms a tetrahedral or octahedral complex with picolinic acid. In the case of chromium(III) picolinate, three picolinate ligands coordinate to the chromium ion in an octahedral arrangement.[5][6] Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy are instrumental in elucidating these structures. In FT-IR analysis, the coordination of the carboxylate group to the metal ion is evidenced by a characteristic shift in the carbonyl stretching frequency.[2] UV-Vis spectroscopy, in turn, provides insights into the d-orbital splitting of transition metal complexes, which is influenced by the ligand field created by picolinic acid.[7]
Figure 1: Picolinic acid forming a five-membered chelate ring with a metal ion.
Quantifying the Strength of Interaction: Thermodynamic and Kinetic Stability
The stability of a metal-picolinate complex is a critical parameter that governs its behavior in a given system. This stability can be described from two perspectives: thermodynamic and kinetic.
Thermodynamic Stability: This refers to the extent to which the complex will form at equilibrium and is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The determination of stability constants is crucial for predicting the speciation of metal ions in the presence of picolinic acid and other competing ligands.
Kinetic Stability: This pertains to the rate at which the complex forms and dissociates. A complex may be thermodynamically stable but kinetically labile (i.e., undergoes rapid ligand exchange), or it may be thermodynamically less stable but kinetically inert (i.e., exchanges ligands slowly). These kinetic parameters are vital for understanding the bioavailability and mechanism of action of metal-picolinate complexes in biological systems.
| Metal Ion | Log K1 | Log K2 | Method | Reference |
| Cu(II) | 3.25 | 2.28 | pH-metry | [8] |
| Co(II) | 3.85 | - | pH-metry | [8] |
| Ni(II) | - | - | pH-metry | |
| Zn(II) | - | - | pH-metry | |
Note: This table represents a compilation of available data. A comprehensive, standardized dataset for a wider range of metal ions is an area requiring further research.
Experimental Corner: Methodologies for Characterization and Stability Determination
A thorough understanding of picolinic acid's chelating properties necessitates robust experimental methodologies. This section provides an overview of key protocols for the synthesis, characterization, and stability constant determination of metal-picolinate complexes.
Synthesis of Metal-Picolinate Complexes
The synthesis of metal-picolinate complexes is often a straightforward process involving the reaction of a metal salt with picolinic acid in a suitable solvent.
Step-by-Step Protocol for the Synthesis of Zinc Picolinate:
-
Dissolve 30g of ZnSO₄·7H₂O in 200 ml of deionized water at room temperature.
-
Add 20g of picolinic acid to the solution with continuous stirring. A precipitate should begin to form within 3-5 minutes.
-
Continue stirring for 30 minutes, then allow the precipitate to settle.
-
Remove the supernatant by aspiration and resuspend the precipitate in 200 ml of deionized water.
-
Heat the suspension with continuous stirring until the precipitate completely dissolves.
-
Place the beaker in an ice bath and store overnight in a cold room (4°C) to allow for crystallization.
-
Aspirate the supernatant and freeze-dry the resulting crystals.
This protocol yields zinc dipicolinate, which can be confirmed by elemental analysis.[9] A similar approach can be adapted for the synthesis of other metal-picolinate complexes, such as those of iron, by using the corresponding metal salt.[6]
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a powerful technique for determining the stability constants of metal complexes. The method involves monitoring the pH of a solution containing the metal ion and ligand as a strong base is added. The resulting titration curve can be analyzed to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Generalized Protocol for Potentiometric Titration:
-
Solution Preparation: Prepare solutions of the metal salt, picolinic acid, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations. An inert electrolyte (e.g., KNO₃) is used to maintain a constant ionic strength.
-
Titration Setup: Calibrate a pH electrode and immerse it in a thermostated vessel containing a mixture of the metal salt, picolinic acid, and strong acid.
-
Titration: Add the standard base solution in small increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of base added. The stability constants can be calculated from the titration data using specialized software that employs least-squares fitting methods to a model of the chemical equilibria.[10][11]
Figure 2: Workflow for determining stability constants using potentiometric titration.
Applications of Picolinic Acid as a Chelating Agent
The ability of picolinic acid to form stable complexes with a variety of metal ions has led to its application in diverse fields, ranging from nutrition and medicine to analytical chemistry.
-
Nutritional Supplements: Picolinic acid is widely used in nutritional supplements to enhance the bioavailability of essential minerals such as zinc and chromium. The formation of a stable, neutral complex facilitates the transport of the mineral across the intestinal wall.[2]
-
Pharmaceuticals and Drug Delivery: The chelating properties of picolinic acid are being explored for the development of new therapeutic agents. For instance, iron-picolinate complexes have been investigated for their potential in treating iron-deficiency anemia and in modulating cellular iron metabolism.[1] Picolinic acid derivatives are also being developed as bifunctional chelating agents for use in radiopharmaceuticals and molecular imaging.[12]
-
Analytical Chemistry: In analytical chemistry, picolinic acid and its derivatives can be used as chelating agents in techniques such as ion chromatography for the separation and determination of metal ions.[13] The formation of specific metal-picolinate complexes can be exploited to achieve selective separation of different metal ions.
-
Biological Research: Picolinic acid's ability to chelate metal ions makes it a valuable tool in biological research for studying the role of metal ions in various cellular processes. By modulating the availability of specific metal ions, researchers can investigate their involvement in enzyme activity, signal transduction, and other biological functions.[14]
Comparative Analysis: Picolinic Acid vs. Other Chelating Agents
While picolinic acid is a highly effective chelating agent, it is important to consider its properties in the context of other commonly used chelators, such as ethylenediaminetetraacetic acid (EDTA). EDTA is a hexadentate ligand that forms exceptionally stable complexes with most metal ions.[2] However, this high stability can also be a drawback, as it may be difficult for the metal ion to be released from the EDTA complex for biological uptake or utilization. Picolinic acid, being a bidentate ligand, generally forms less stable complexes than EDTA, which may be advantageous in applications where a more readily exchangeable metal complex is desired. The choice of chelating agent will therefore depend on the specific application and the desired balance between complex stability and metal ion bioavailability.
Conclusion and Future Perspectives
Picolinic acid stands as a testament to the profound impact that a simple molecule can have on the complex world of metal ion chemistry. Its role as an endogenous chelator and its versatile applications in science and medicine underscore the importance of understanding the fundamental principles of coordination chemistry. While much is known about the chelating properties of picolinic acid, there remain exciting avenues for future research. A more comprehensive and standardized database of thermodynamic and kinetic stability constants for a wider range of metal ions is needed to facilitate the rational design of new picolinic acid-based technologies. Furthermore, continued exploration of the biological activities of metal-picolinate complexes holds promise for the development of novel therapeutics and diagnostic agents. As our understanding of the intricate interplay between metal ions and biological systems deepens, the importance of chelating agents like picolinic acid will only continue to grow.
References
-
Nie, F. M., Lu, F., Shang, W. Y., & Chen, J. (2010). Synthesis and characterization of picolinato and nicotinato cobalt(II) complexes containing tris(2-benzimidazolylmethyl)amine. Journal of Coordination Chemistry, 63(8), 1353-1363.
-
Kawade, V. A., Kumbhar, A. S., Puranik, V. G., & Butcher, R. J. (2011). Mixed ligand cobalt(II) picolinate complexes: synthesis, characterization, DNA binding and photocleavage. Dalton Transactions, 40(22), 5909-5921.
-
Kawade, V. A., Kumbhar, A., & Butcher, R. (2010). Synthesis, characterization and pulse radiolysis of cobalt(II) complexes of 2-picolinate and polypyridyl ligands. Dalton Transactions, 39(24), 5664-5675.
-
Nie, F. M., Lu, F., Shang, W. Y., & Chen, J. (2010). Synthesis and characterization of picolinato and nicotinato cobalt(II) complexes containing tris(2-benzimidazolylmethyl)amine. Journal of Coordination Chemistry, 63(8), 1353-1363.
-
Nie, F. M., & Wang, J. L. (2010). Synthesis and characterization of picolinate-containing nickel(II) complexes with tridentate and tripodal tetradentate ligands. Journal of Coordination Chemistry, 63(14-16), 2635-2643.
-
Kukovec, B. M., Kaka, M., & Popovi, Z. (2012). Synthesis and Characterization of a Copper(II) Complex with 6-Hydroxypicolinic Acid and 3-Picoline. Croatica Chemica Acta, 85(4), 479-483.
-
Shaikh, M. M. (2015). pH-Metric Measurements of Picolinic Acid with Transition Metal Ions At 0.1 M Ionic Strength. Online International Interdisciplinary Research Journal, 5(Special Issue), 241-244.
-
Bhattacharya, S., & Banerjee, D. (1981). Kinetics & Mechanism of Chelate Formation-Reaction Between cis- Diaquabisbiguanidecobalul ll) & Picolinate in Aqueous So. Indian Journal of Chemistry Section A, 20(8), 750-753.
-
Kawade, V. A., Kumbhar, A. S., Naik, D. B., & Butcher, R. J. (2010). Synthesis, characterization and pulse radiolysis of cobalt(II) complexes of 2-picolinate and polypyridyl ligands. Dalton transactions (Cambridge, England : 2003), 39(24), 5664–5675.
-
Nie, F. M., & Wang, J. L. (2010). Synthesis and characterization of picolinate-containing nickel(II) complexes with tridentate and tripodal tetradentate ligands. Journal of Coordination Chemistry, 63(14-16), 2635-2643.
-
Smith, T. (2014, March 27). Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. A Comparison of a First and Second Transition-Series Elements in the Same Family. Odinity.
-
Orjiekwe, C. L., Okey, S. N., & Esoadi, B. U. (2005). Synthesis and Characterization of New Picolinate Metal Complexes. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 35(9), 695-702.
-
Prema, S., & Leema Rose, A. (2016). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. SJC, 16, 9-18.
-
Orjiekwe, C. L., Okey, S. N., & Esoadi, B. U. (2005). Synthesis and Characterization of New Picolinate Metal Complexes. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 35(9), 695-702.
-
Arishy, M., Ammar, A., & Al-Warthan, A. (2014). Determination of Stability Constants of Mixed Ligand Complexes of Picolinic Acid and Other Bioactive Ligands with Zn(II) by Potentiometric Titration Method. Asian Journal of Chemistry, 26(8), 2395-2399.
-
Fernandez-Pol, J. A., Klos, D. J., & Hamilton, P. D. (1987). The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines. Cell biochemistry and function, 5(2), 107–115.
-
Kukovec, B. M., Kaka, M., & Popovi, Z. (2012). Synthesis and Characterization of a Copper(II) Complex with 6-Hydroxypicolinic Acid and 3-Picoline. Croatica Chemica Acta, 85(4), 479-483.
-
Shaw, M. J., & Jones, P. (2001). Dynamic chelation ion chromatography of transition and heavy metal ions using a mobile phase containing 4-chlorodipicolinic acid. Journal of chromatography. A, 920(1-2), 151–161.
-
Shaikh, M. M. (2015). pH-Metric Study of Picolinic Acid with Ni(II), AND Zn(II) Metal Ions. Scholarly Research Journal for Interdisciplinary Studies, 3(21), 2769-2773.
-
Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 104(8), 2251-2256.
-
Mawatari, K., Tanikawa, Y., Yasuda, M., Fukuuchi, T., Yamaoka, N., Kaneko, K., Nakagomi, K., & Oku, N. (2012). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of chromatographic science, 50(9), 814–819.
-
Rosas, H., Sarmiento, L. E., Rodríguez, M., & Lubes, V. (2010). Determination of stability constants of ternary copper(II) complexes formed with picolinic acid and several amino acids. Journal of Solution Chemistry, 39(7), 1021-1038.
-
Mann, G., Shivani, Kumar, N., Pal, S., Mishra, A. K., & Datta, A. (2015). Synthesis and evaluation of picolinic acid based bifunctional chelating agent for application in molecular imaging. INIS-IAEA.
-
Nancollas, G. H., & Tomson, M. B. (1982). Guidelines for the determination of stability constants. Pure and Applied Chemistry, 54(12), 2675-2692.
-
Kadiyala, K. G., Tyagi, T., Kakkar, D., Chadha, N., Chuttani, K., Roy, B. G., Thirumal, M., Mishra, A. K., & Datta, A. (2015). Picolinic acid based acyclic bifunctional chelating agent and its methionine conjugate as potential SPECT imaging agents: syntheses and preclinical evaluation. RSC Advances, 5(43), 33963-33975.
-
Fernandez-Pol, J. A., & Klos, D. J. (1988). Antitumor activity of picolinic acid in CBA/J mice. Cancer, 61(4), 689–694.
-
Arishy, M., Ammar, R., & Al-Warthan, A. (2014). Determination of Stability Constants of Mixed Ligand Complexes of Picolinic Acid and Other Bioactive Ligands with Zn(II) by Potentiometric Titration Method. Asian Journal of Chemistry, 26(8), 2395-2399.
-
Kadiyala, K. G., Tyagi, T., Kakkar, D., Chadha, N., Chuttani, K., Roy, B. G., Thirumal, M., Mishra, A. K., & Datta, A. (2015). Picolinic acid based acyclic bifunctional chelating agent and its methionine conjugate as potential SPECT imaging agents: Syntheses and preclinical evaluation. RSC Advances, 5(43), 33963-33975.
-
Lopresti, M., Rizzato, S., & Aime, S. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, e202500197.
-
Ansari, F. B., & Solanki, A. (2008). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Rasayan Journal of Chemistry, 1(4), 873-875.
-
e-Content, U. G. C. (2018, May 25). Determination of stability constant by Potentiometric titrations -I [Video]. YouTube.
-
Marafante, M., Berto, S., Lando, G., Bretti, C., De Stefano, C., Milea, D., Bianchi, A., Varnágy, K., Garcia-España, E., Havlíčková, J., Kubíček, V., & Hermann, P. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Role of Dipicolinic Acid in Coordination Chemistry and Beyond.
-
Prema, S., & Leema Rose, A. (2022). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry, 38(3), 753-763.
-
Paunović, N., Pavić, A., Lazić, B., Jevtić, V., Radić, G., & Glišić, B. (2020). The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. Molecules (Basel, Switzerland), 25(24), 5945.
-
Dalal Institute. (n.d.). Determination of Binary Formation Constants by pH-metry and Spectrophotometry.
-
Veselinović, D. S., & Jelić, D. B. (1972). Numerical Treatment in Determining Stability Constants by the Spectrophotometric Method of Corresponding Solutions. Analytical Chemistry, 44(4), 817-820.
-
Martin, R. B. (1993). Chelating agents in biological systems. Environmental health perspectives, 101 Suppl 5(Suppl 5), 11–18.
-
B. M. Kukovec, M. Kakša, Z. Popović, Synthesis and characterization of picolinate-containing nickel(II) complexes with tridentate and tripodal tetradentate ligands, Journal of Coordination Chemistry, 2010, 63, 2635-2643.
-
Singh, J., Kumar, R., & Singh, R. (2019). A STUDY ON SPECTROPHOTOMETRIC DETERMINATION STABILITY CONSTANT. International Journal of Research in Engineering, Science and Management, 2(11), 873-883.
-
Singh, J., Kumar, R., & Singh, R. (2019). A STUDY ON SPECTROPHOTOMETRIC DETERMINATION STABILITY CONSTANT. International Journal of Research in Engineering, Science and Management, 2(11), 873-883.
-
Güçlü, K., Sözmen, E. Y., & Özyürek, M. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules (Basel, Switzerland), 27(2), 435.
-
Al-Sha'alan, N. H. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Mini reviews in medicinal chemistry, 18(13), 1133–1146.
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